molecular formula C5H4ClN3S B13554919 3-Chloropyrazine-2-carbothioamide

3-Chloropyrazine-2-carbothioamide

Cat. No.: B13554919
M. Wt: 173.62 g/mol
InChI Key: LBFYFZUOBHFJNE-UHFFFAOYSA-N
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Description

3-Chloropyrazine-2-carbothioamide is a heterocyclic compound containing a pyrazine ring substituted with a chlorine atom at the third position and a carbothioamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-carbothioamide typically involves the nucleophilic substitution of chlorine in 3-chloropyrazine-2-carboxamide with a thiol group. One common method is the reaction of 3-chloropyrazine-2-carboxamide with thiourea under basic conditions, which results in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazine-2-carbothioamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines and thiols.

    Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiolate or primary amines under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Sulfonamides.

    Reduction Products: Amines.

Scientific Research Applications

3-Chloropyrazine-2-carbothioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloropyrazine-2-carbothioamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Molecular docking studies have shown that it can interact with mycobacterial enoyl-ACP reductase, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

    3-Chloropyrazine-2-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    3-Chloropyrazine-2-carbonitrile: Contains a nitrile group at the second position.

    Pyrazinamide: A well-known antimicrobial agent with a similar pyrazine core.

Uniqueness: 3-Chloropyrazine-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C5H4ClN3S

Molecular Weight

173.62 g/mol

IUPAC Name

3-chloropyrazine-2-carbothioamide

InChI

InChI=1S/C5H4ClN3S/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)

InChI Key

LBFYFZUOBHFJNE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C(=S)N)Cl

Origin of Product

United States

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